molecular formula C13H12ClN B14146818 4'-Chloro-2-methyl[1,1'-biphenyl]-3-amine CAS No. 172975-99-4

4'-Chloro-2-methyl[1,1'-biphenyl]-3-amine

Cat. No.: B14146818
CAS No.: 172975-99-4
M. Wt: 217.69 g/mol
InChI Key: DIGJLUAGMWGOKU-UHFFFAOYSA-N
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Description

4’-Chloro-2-methyl[1,1’-biphenyl]-3-amine is an organic compound with the molecular formula C13H12ClN It is a derivative of biphenyl, where the biphenyl core is substituted with a chlorine atom at the 4’ position, a methyl group at the 2 position, and an amine group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-2-methyl[1,1’-biphenyl]-3-amine can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction. The starting material, 4’-Chloro-2-methyl[1,1’-biphenyl], undergoes a substitution reaction with an amine source under basic conditions to introduce the amine group at the 3 position. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of 4’-Chloro-2-methyl[1,1’-biphenyl]-3-amine may involve a multi-step process starting from commercially available biphenyl derivatives. The process includes halogenation, methylation, and amination steps, each optimized for high yield and purity. Catalysts and optimized reaction conditions are employed to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-2-methyl[1,1’-biphenyl]-3-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or thiol groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium thiolate (NaSR) in polar aprotic solvents are employed.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted biphenyl derivatives with various functional groups.

Scientific Research Applications

4’-Chloro-2-methyl[1,1’-biphenyl]-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-Chloro-2-methyl[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also participate in redox reactions, affecting cellular pathways and processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 4’-Chloro-2-methyl[1,1’-biphenyl]
  • 2-Methyl[1,1’-biphenyl]-3-amine
  • 4’-Chloro[1,1’-biphenyl]-3-amine

Uniqueness

4’-Chloro-2-methyl[1,1’-biphenyl]-3-amine is unique due to the specific combination of substituents on the biphenyl core. The presence of both the chlorine and amine groups at specific positions imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its unique structure allows for specific interactions with biological targets and provides a versatile platform for further chemical modifications .

Properties

CAS No.

172975-99-4

Molecular Formula

C13H12ClN

Molecular Weight

217.69 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-methylaniline

InChI

InChI=1S/C13H12ClN/c1-9-12(3-2-4-13(9)15)10-5-7-11(14)8-6-10/h2-8H,15H2,1H3

InChI Key

DIGJLUAGMWGOKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N)C2=CC=C(C=C2)Cl

Origin of Product

United States

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